molecular formula C66H52N6 B14061294 2,6,2',6'-Tetra(3,6-dimethylcarbazol-9-yl)-4,4'-bipyridine

2,6,2',6'-Tetra(3,6-dimethylcarbazol-9-yl)-4,4'-bipyridine

Cat. No.: B14061294
M. Wt: 929.2 g/mol
InChI Key: KXTBGMKCOWZZAZ-UHFFFAOYSA-N
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Description

2,6,2’,6’-Tetra(3,6-dimethylcarbazol-9-yl)-4,4’-bipyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyridine core substituted with four 3,6-dimethylcarbazol-9-yl groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,2’,6’-Tetra(3,6-dimethylcarbazol-9-yl)-4,4’-bipyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Preparation of 3,6-dimethylcarbazole: This can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of 4,4’-bipyridine: This bipyridine core can be synthesized through coupling reactions, such as the Ullmann reaction, using pyridine derivatives.

    Substitution Reaction: The final step involves the substitution of the bipyridine core with 3,6-dimethylcarbazol-9-yl groups under controlled conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6,2’,6’-Tetra(3,6-dimethylcarbazol-9-yl)-4,4’-bipyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced bipyridine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Palladium catalysts, such as palladium on carbon, in the presence of appropriate ligands and bases.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced bipyridine derivatives.

    Substitution: Various substituted bipyridine derivatives, depending on the substituents introduced.

Scientific Research Applications

2,6,2’,6’-Tetra(3,6-dimethylcarbazol-9-yl)-4,4’-bipyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.

    Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent in certain medical conditions.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its electronic properties.

Mechanism of Action

The mechanism of action of 2,6,2’,6’-Tetra(3,6-dimethylcarbazol-9-yl)-4,4’-bipyridine depends on its application. For instance:

    As a Ligand: It coordinates with metal ions through its nitrogen atoms, forming stable complexes that can exhibit unique catalytic or electronic properties.

    In Biological Systems: It may interact with specific biomolecules, altering their function or providing a fluorescent signal for imaging purposes.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine derivative without carbazole substitution.

    4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.

    3,6-Dimethylcarbazole: The carbazole moiety without the bipyridine core.

Uniqueness

2,6,2’,6’-Tetra(3,6-dimethylcarbazol-9-yl)-4,4’-bipyridine is unique due to its combination of the bipyridine core and multiple carbazole groups, which impart distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific coordination chemistry or electronic characteristics.

Properties

Molecular Formula

C66H52N6

Molecular Weight

929.2 g/mol

IUPAC Name

9-[4-[2,6-bis(3,6-dimethylcarbazol-9-yl)pyridin-4-yl]-6-(3,6-dimethylcarbazol-9-yl)pyridin-2-yl]-3,6-dimethylcarbazole

InChI

InChI=1S/C66H52N6/c1-37-9-17-55-47(25-37)48-26-38(2)10-18-56(48)69(55)63-33-45(34-64(67-63)70-57-19-11-39(3)27-49(57)50-28-40(4)12-20-58(50)70)46-35-65(71-59-21-13-41(5)29-51(59)52-30-42(6)14-22-60(52)71)68-66(36-46)72-61-23-15-43(7)31-53(61)54-32-44(8)16-24-62(54)72/h9-36H,1-8H3

InChI Key

KXTBGMKCOWZZAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C)C4=CC(=CC(=N4)N5C6=C(C=C(C=C6)C)C7=C5C=CC(=C7)C)C8=CC(=NC(=C8)N9C1=C(C=C(C=C1)C)C1=C9C=CC(=C1)C)N1C2=C(C=C(C=C2)C)C2=C1C=CC(=C2)C

Origin of Product

United States

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